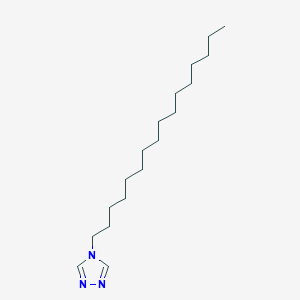

4-Hexadecyl-4H-1,2,4-triazole

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of scientific research. openaccessjournals.com Their diverse structures and the presence of heteroatoms like nitrogen, oxygen, and sulfur give them unique chemical and physical properties. openaccessjournals.com This versatility makes them essential building blocks in medicinal chemistry, materials science, and agrochemicals. openaccessjournals.comijpsr.com In fact, over 90% of new drugs approved incorporate heterocyclic motifs, highlighting their critical role in the development of novel therapeutic agents. ijraset.com

These compounds are prevalent in nature, forming the core structures of many biologically essential molecules such as alkaloids, antibiotics, vitamins, and hormones. ijpsr.comijarsct.co.in For instance, the porphyrin ring system, a complex heterocyclic structure, is central to chlorophyll (B73375) and heme, which are vital for photosynthesis and oxygen transport, respectively. ijarsct.co.in The ability of chemists to manipulate the structure of heterocyclic compounds allows for the creation of new materials with customized properties, including conducting polymers and functional dyes. openaccessjournals.com

Overview of the 1,2,4-Triazole (B32235) Scaffold and its Tautomeric Forms

Among the vast family of heterocyclic compounds, the 1,2,4-triazole ring is of significant interest. It is a five-membered ring with the molecular formula C₂H₃N₃, containing three nitrogen atoms and two carbon atoms. nih.govwikipedia.org This structure exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. nih.gov

The 1,2,4-triazole scaffold can exist in two tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. nih.govbohrium.comencyclopedia.pub Tautomers are isomers of a compound that readily interconvert, in this case, through the migration of a proton. The 1H form is generally considered to be more stable than the 4H form. nih.govencyclopedia.pub All atoms in the triazole rings are sp² hybridized and planar, contributing to their aromatic character. nih.gov

Specific Focus on 4H-1,2,4-Triazole Derivatives and Their Academic Relevance

Derivatives of 4H-1,2,4-triazole have garnered considerable attention in academic research due to their wide array of potential applications. mdpi.com The unique structural features of the 4H-1,2,4-triazole ring allow for the attachment of various functional groups, leading to a diverse range of chemical properties and biological activities. mdpi.comresearchgate.net

Researchers have explored these derivatives for their potential in various fields, including medicine and materials science. mdpi.com For example, some 4H-1,2,4-triazole derivatives have been investigated for their luminescent properties, suggesting potential applications in optoelectronics. mdpi.com The synthesis of these compounds is an active area of research, with various methods being developed to create novel derivatives with specific functionalities. researchgate.nettubitak.gov.tr

Contextualization of 4-Hexadecyl-4H-1,2,4-Triazole within the Broader Class of N-Alkylated 4H-1,2,4-Triazoles

This compound belongs to the class of N-alkylated 4H-1,2,4-triazoles. In this class of compounds, an alkyl group is attached to the nitrogen atom at the 4-position of the 4H-1,2,4-triazole ring. The "hexadecyl" substituent refers to a long, 16-carbon alkyl chain.

The introduction of an alkyl group, such as the hexadecyl group, can significantly influence the physical and chemical properties of the parent triazole ring. For instance, the long alkyl chain in this compound imparts a significant hydrophobic character to the molecule. This property can affect its solubility and how it interacts with other molecules, which is a key consideration in materials science and medicinal chemistry research. smolecule.com The synthesis of various 4-alkyl-4H-1,2,4-triazole derivatives is a subject of ongoing research, with studies exploring different alkyl chain lengths and their impact on the compound's properties. mdpi.comnih.gov The thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to their 1-alkyl counterparts has also been a subject of mechanistic studies. researchgate.net

Structure

3D Structure

Properties

CAS No. |

188113-56-6 |

|---|---|

Molecular Formula |

C18H35N3 |

Molecular Weight |

293.5 g/mol |

IUPAC Name |

4-hexadecyl-1,2,4-triazole |

InChI |

InChI=1S/C18H35N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-20-18-21/h17-18H,2-16H2,1H3 |

InChI Key |

FISOZNHIGUOENB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=NN=C1 |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Full Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural determination of organic molecules. For 4-Hexadecyl-4H-1,2,4-triazole, both ¹H-NMR and ¹³C-NMR are employed to map out the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the triazole ring and the hexadecyl chain. The protons on the triazole ring are anticipated to appear as singlets in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic and nitrogen-rich environment. The N-CH₂ protons of the hexadecyl chain, being directly attached to the triazole ring, would likely resonate around δ 4.1-4.3 ppm as a triplet. The subsequent methylene groups of the alkyl chain would produce a complex multiplet in the δ 1.2-1.5 ppm region, with the terminal methyl group (CH₃) appearing as a triplet around δ 0.8-0.9 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbon atoms of the 4H-1,2,4-triazole ring are expected to resonate in the aromatic region, typically between δ 140 and 155 ppm. The carbon of the N-CH₂ group of the hexadecyl chain would appear in the range of δ 45-50 ppm. The carbons of the methylene groups of the long alkyl chain will show a series of signals in the upfield region, generally between δ 14 and 32 ppm.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

| Triazole CH | 8.0 - 9.0 | 140 - 155 |

| N-CH₂ (Hexadecyl) | 4.1 - 4.3 | 45 - 50 |

| (CH₂)₁₄ (Hexadecyl) | 1.2 - 1.5 | 22 - 32 |

| CH₃ (Hexadecyl) | 0.8 - 0.9 | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include C-H stretching vibrations from the alkyl chain, which typically appear in the 2850-2960 cm⁻¹ region. The aromatic C-H stretching of the triazole ring is expected around 3100-3150 cm⁻¹. The C=N and N-N stretching vibrations within the triazole ring are anticipated to produce characteristic bands in the 1400-1650 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1000-1250 cm⁻¹ range. These spectral features collectively provide a fingerprint for the this compound molecule. Studies on various 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles have shown similar characteristic peaks for the alkyl chain and the triazole core mdpi.comnih.gov.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Triazole C-H | Stretching | 3100 - 3150 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Triazole C=N/N-N | Stretching | 1400 - 1650 |

| Triazole C-N | Stretching | 1000 - 1250 |

Mass Spectrometry (HRMS, EI-MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of a compound.

For this compound, HRMS would be used to confirm its molecular formula, C₁₈H₃₅N₃. The expected fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the initial loss of the hexadecyl chain or fragments thereof. Cleavage of the C-N bond connecting the alkyl chain to the triazole ring would be a probable fragmentation pathway. Subsequent fragmentation of the triazole ring would also be observed. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the sequential loss of neutral molecules researchgate.net.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Theoretical and Computational Chemistry Investigations

Molecular Docking Simulations

Ligand-Protein Interaction Analysis

Molecular docking is a primary tool for analyzing the interaction between a ligand, such as a 1,2,4-triazole (B32235) derivative, and a target protein. These studies predict the preferred orientation of the molecule within the binding site of a receptor, revealing key interactions that stabilize the complex. For 1,2,4-triazole derivatives, interactions are typically characterized by a combination of hydrogen bonds, hydrophobic contacts, and electrostatic forces. nih.govpensoft.net

In a study on novel 1,2,4-triazoles combined with a 1,2,3-triazole scaffold, the presence of a hexadecyl chain was found to be critical for antimicrobial activity. nih.gov Molecular docking of these compounds revealed that the long alkyl chain fits into hydrophobic regions of the target enzyme's active site. nih.gov While the specific protein targets for 4-Hexadecyl-4H-1,2,4-triazole are not defined, the principle remains: the hexadecyl group would likely seek out and bind to non-polar regions of a protein, acting as a crucial anchor for the molecule.

Table 1: Predicted Interactions for a Representative Long-Chain Triazole Derivative

| Interaction Type | Interacting Residues (Example) | Role of Hexadecyl Chain |

| Hydrogen Bonding | Amino acids like SER, THR, HIS | Primarily involves the triazole ring nitrogen atoms. |

| Hydrophobic | LEU, VAL, ILE, PHE, TRP | Dominant interaction type, anchoring the molecule in a hydrophobic pocket. |

| Van der Waals | Various residues in the binding pocket | Contributes to the overall stability of the ligand-protein complex. |

This table is illustrative, based on typical interactions observed for long-chain heterocyclic compounds in protein binding sites.

Prediction of Binding Affinities and Inhibitory Potency

Computational models are widely used to predict the binding affinity (often expressed as binding energy in kcal/mol or as an inhibitory constant like Ki or IC50) of a ligand to its target. Lower binding energy values suggest a more stable ligand-protein complex and, consequently, higher potential potency. pensoft.net

For 1,2,4-triazole derivatives, docking studies have successfully predicted binding affinities against various targets, including enzymes and receptors involved in cancer and microbial infections. nih.gov For instance, molecular docking of certain triazole-based acetamides against c-kit tyrosine kinase and protein kinase B showed excellent binding affinities, with calculated energies as low as -176.749 kcal/mol. nih.gov

The contribution of the hexadecyl chain to the binding affinity of this compound would be significant. The hydrophobic effect—the tendency of non-polar molecules to aggregate in aqueous solution—provides a substantial thermodynamic driving force for the binding of long alkyl chains into non-polar protein cavities. This interaction is predicted to result in a favorable, negative change in Gibbs free energy (ΔG), indicating strong binding. pensoft.net Research on other long-chain alkyltriazoles as antitumor agents has shown that specific chain lengths can optimize activity, suggesting a balance between lipophilicity and fit within the target binding site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For 1,2,4-triazole derivatives, QSAR models have been developed to predict activities such as anticancer, antifungal, and antibacterial effects. mdpi.com

These models use molecular descriptors, which are numerical representations of a molecule's properties. Key descriptors often include:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Such as dipole moment and electrostatic potential, which are important for interactions involving the polar triazole ring. mdpi.com

Hydrophobic descriptors: Like LogP (the logarithm of the partition coefficient), which quantifies lipophilicity.

Steric descriptors: Related to the size and shape of the molecule.

In any QSAR model involving this compound, descriptors related to its long alkyl chain would be paramount. The high lipophilicity conferred by the hexadecyl group would give it a large LogP value. Furthermore, steric parameters describing the length and volume of the chain would be critical variables. Studies on other series of alkyl-substituted triazoles have confirmed that lipophilicity is a key factor influencing biological activity. nih.gov A study on antimicrobial triazoles explicitly demonstrated that increasing the alkyl chain length from decyl to hexadecyl resulted in a two- to sixteen-fold improvement in activity, a finding that could be modeled by QSAR. nih.gov

Table 2: Key Molecular Descriptors in QSAR Models for Alkyl-Triazoles

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Hydrophobic | LogP | High value due to the C16 chain, crucial for membrane permeability and hydrophobic interactions. |

| Steric | Molar Volume, Surface Area | Large values reflecting the bulk of the hexadecyl group, influencing fit in receptor sites. |

| Electronic | Dipole Moment | Primarily influenced by the polar 1,2,4-triazole ring. |

In Silico Modeling for Biological Activity Prediction

Beyond QSAR, other in silico methods are used to predict the biological activity profile of novel compounds. One such approach is PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound.

For various alkyl derivatives of 4H-1,2,4-triazoles, in silico screening has been used to forecast potential therapeutic applications. nuph.edu.ua A study on new alkyl derivatives of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiones used computer predictions to suggest that these compounds could be active in treating ulcers, tuberculosis, and atherosclerosis, and in eradicating Helicobacter pylori. nuph.edu.ua

For this compound, the long alkyl chain is a feature shared with surfactants and lipids, suggesting potential activities related to cell membranes. In silico models could predict its ability to act as an antimicrobial agent by disrupting bacterial cell membranes. Indeed, studies have shown that increasing the length of an N-1 alkyl substitution from a decyl to a hexadecyl chain can enhance antimicrobial activity by fourfold. nih.gov Computational studies on long-chain alkyltriazoles have also identified them as potential antitumor agents, with some derivatives showing IC50 values in the low micromolar range against colon and uterine carcinoma cell lines. researchgate.net These findings underscore the power of in silico modeling to guide the synthesis and testing of compounds like this compound for specific therapeutic targets.

Applications in Materials Science and Optoelectronics

Luminescent Properties and Luminophore Design

Derivatives of 4-alkyl-4H-1,2,4-triazole are recognized for their significant luminescent properties, making them excellent candidates for the core of newly designed luminophores. nih.govnih.govresearchgate.netdntb.gov.ua These compounds are often synthesized through Suzuki cross-coupling reactions, which allow for the creation of extended π-conjugated systems by linking the triazole core to various aromatic or heteroaromatic groups. nih.govmdpi.commdpi.com The resulting molecules often exhibit intense fluorescence, a critical characteristic for applications in lighting and displays. researchgate.net

A key feature of luminophores based on the 4-alkyl-4H-1,2,4-triazole scaffold is their capacity for high quantum yields of fluorescence. nih.govnih.govresearchgate.net The quantum yield (Φ), which measures the efficiency of the photoluminescence process, is often substantial in these materials. mdpi.com Research has demonstrated that by synthetically modifying the aromatic groups attached to the triazole core, the emission properties can be tuned. For instance, a series of luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated with various aromatic arrangements have been shown to exhibit large quantum yields of emitted photons. nih.govdntb.gov.ua The high efficiency is attributed to the rigid and planar structure of the conjugated system, which minimizes non-radiative decay pathways.

Table 1: Photophysical Properties of Selected 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole Derivatives

| Compound | Alkyl Group | Aryl Substituent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| 6a mdpi.com | Propyl | Biphenyl | 282.0 | 362.0 | 0.89 |

| 6b mdpi.com | Propyl | 2'-Methylbiphenyl | 268.0 | 360.0 | 0.92 |

| 7a nih.gov | Ethyl | 4'-(N,N-diphenylamino)biphenyl | 351.0 | 443.0 | 0.98 |

| 7b nih.gov | Ethyl | Naphthalen-1-yl | 297.0 | 368.0 | 0.95 |

This table presents data for representative 4-alkyl-4H-1,2,4-triazole derivatives to illustrate the high quantum yields achievable with this core structure.

The 4H-1,2,4-triazole ring serves as a versatile building block for the design of novel luminophores. nih.govdntb.gov.ua Its electron-deficient nature makes it an excellent core for creating "push-pull" architectures, where it is combined with electron-donating groups to facilitate intramolecular charge transfer (ICT), a mechanism that is often responsible for strong fluorescence. mdpi.com The synthesis of new luminophores frequently involves a multi-step process starting from commercially available materials like 4-bromobenzoic acid to create a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole precursor. nih.govmdpi.com This precursor can then be coupled with a wide variety of arylboronic acids via Suzuki reactions to generate an extensive library of luminophores with tailored optical properties. nih.govdntb.gov.uamdpi.com

Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

In the field of organic electronics, 1,2,4-triazole (B32235) derivatives have been extensively investigated for their use in Organic Light-Emitting Diodes (OLEDs). Their inherent electronic properties make them suitable for several critical functions within the device architecture.

The 1,2,4-triazole moiety is highly electron-deficient due to the presence of three electronegative nitrogen atoms. nih.govresearchgate.net This characteristic imparts excellent electron-transporting capabilities to materials incorporating this core. researchgate.net Consequently, 4-Hexadecyl-4H-1,2,4-triazole and related compounds are prime candidates for use as electron-transport layer (ETL) materials in OLEDs. Furthermore, their high ionization potential and low highest occupied molecular orbital (HOMO) energy level create a significant energy barrier for holes, allowing them to function effectively as hole-blocking layer (HBL) materials. researchgate.netresearchgate.net This dual functionality helps to confine charge carriers within the emissive layer, thereby increasing the efficiency of light generation. researchgate.net

The wide energy gap and high triplet energy of many 1,2,4-triazole derivatives make them suitable as host materials in phosphorescent OLEDs (PHOLEDs). rsc.org A host material must have a higher triplet energy than the phosphorescent dopant (emitter) to prevent energy back-transfer and ensure efficient emission from the guest. By combining the electron-transporting triazole unit with a hole-transporting moiety (like carbazole) within the same molecule, bipolar host materials can be created. researchgate.netrsc.org These bipolar hosts facilitate balanced charge injection and transport, leading to improved device performance and reduced efficiency roll-off at high brightness. rsc.org

Table 2: Performance of an OLED Device Using a 4-phenyl-4H-1,2,4-triazole-based Emitter

| Device Structure | Emitter | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) |

|---|

This table showcases the high efficiency achievable in OLEDs by incorporating a 4H-1,2,4-triazole derivative into the phosphorescent emitter.

Optical Waveguide Behavior

Recent research has uncovered that supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles can function as optical waveguides. rsc.orgresearchgate.net These ribbon-like or needle-shaped crystalline structures are capable of propagating the photoluminescence generated within them along their length. rsc.orgresearchgate.net This phenomenon occurs because the emitted light is confined within the crystal and guided along its axis, minimizing losses from scattering. This waveguiding behavior opens up possibilities for using these materials in miniaturized photonic devices and optical circuits. researchgate.net The ability to guide light at the micro- and nanoscale is a critical area of research for the development of next-generation optical technologies.

Applications in Organic Photovoltaic Cells and Data Storage Devices

The 1,2,4-triazole ring is known for its electron-deficient nature, which makes its derivatives promising candidates for use as electron-transporting or hole-blocking materials in optoelectronic devices. nih.gov Organic compounds with these properties are crucial for the development of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. mdpi.comnih.gov In these applications, the triazole moiety helps to facilitate the efficient movement of electrons and prevent charge recombination, which are key factors for device performance. mdpi.com

While the broader class of 4-alkyl-4H-1,2,4-triazoles is recognized for these valuable electronic and optical properties, specific research detailing the performance of this compound in organic photovoltaic cells or data storage devices is not extensively documented in the current scientific literature. However, the fundamental properties of the 4H-1,2,4-triazole core suggest its potential utility in these fields. nih.gov The long hexadecyl chain could further be used to influence morphology, solubility, and intermolecular packing in thin films, which are critical parameters for device fabrication and efficiency.

Supramolecular Assembly and Advanced Materials

The amphiphilic nature of this compound, possessing both a hydrophilic triazole head and a hydrophobic hexadecyl tail, makes it an excellent candidate for creating highly ordered supramolecular structures through self-assembly.

Long-chain alkyl derivatives of triazoles are known to form organized, layered structures. Studies on closely related amphiphilic triazoles, such as 1-acyl-1,2,4-triazoles with a C16 alkyl chain (palmitoyl-triazole, PaT-C16), demonstrate their ability to form stable Langmuir monolayers at the air-water interface. nih.gov These monolayers can be transferred onto solid substrates to create Langmuir-Blodgett (LB) films, which represent a high degree of molecular organization. nih.govbenthamscience.com

In these assemblies, the molecules align with their long alkyl chains oriented nearly perpendicular to the surface. nih.gov Upon compression, these monolayers can undergo phase transitions to more condensed states and eventually collapse, sometimes forming trilayer structures through a roll-over mechanism. nih.gov This organized aggregation is a foundational step toward creating more complex structures like nanometer-scale ribbons or lamellar films. The morphology of these films, as studied by atomic force microscopy, confirms the formation of highly organized, albeit not perfectly uniform, surfaces. nih.gov

| Property | Value for Palmitoyl-triazole (C16) |

| Transition State | Gaseous to Condensed |

| Mean Molecular Area at Transition | ~20 Ų |

| Monolayer Collapse Pressure | 20-36 mN/m |

| Final Collapse Pressure (Trilayer) | 59-67 mN/m |

| This table is based on data for the closely related compound 1-palmitoyl-1,2,4-triazole and illustrates the self-assembly properties of long-chain triazoles. nih.gov |

The 1,2,4-triazole ring is a versatile building block for constructing functional materials due to its unique electronic properties and its ability to act as a ligand for coordinating with metal ions. mdpi.com The three nitrogen atoms in the ring can serve as hydrogen bond acceptors or donors, facilitating the creation of complex, responsive structures like macrocyclic receptors and foldamers. mdpi.com

While specific examples detailing the use of this compound in artificial receptors are limited, the fundamental chemistry of the triazole moiety is well-established in this area. For instance, various 1,2,4-triazole derivatives have been synthesized and evaluated for their ability to bind to biological receptors, such as endothelin receptors. mdpi.com In the context of nanometer materials, the self-assembly properties conferred by the hexadecyl chain could be exploited to create ordered arrays, micelles, or vesicles. These organized structures could serve as templates or scaffolds for designing sophisticated nanomaterials with tailored functions.

Corrosion Inhibition Mechanisms

Derivatives of 4H-1,2,4-triazole are recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netnih.gov The inhibition mechanism is primarily based on the adsorption of the triazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The inhibition process involves several key interactions:

Chemisorption: The 1,2,4-triazole ring contains nitrogen atoms with lone pairs of electrons and is rich in π-electrons. These electrons can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of strong coordinate bonds (chemisorption). nih.gov This creates a stable, chemically-bound initial layer.

Protective Film Formation: The adsorbed triazole molecules form a dense, polymolecular layer on the metal surface. nih.gov For molecules with long alkyl chains like this compound, the hydrophobic hexadecyl tails would orient away from the metal surface, creating a nonpolar, water-repellent outer layer. This long alkyl chain significantly enhances the barrier properties of the film, effectively preventing corrosive species like water and hydronium ions from reaching the metal.

The effectiveness of this protective layer is demonstrated by a significant increase in charge-transfer resistance and a decrease in double-layer capacitance at the metal-electrolyte interface. The adsorption process typically follows the Langmuir isotherm model, indicating the formation of a monolayer on the metal surface.

| Inhibitor Type | Adsorption Mechanism | Protective Layer Characteristics | Inhibition Type |

| 4H-1,2,4-Triazole Derivatives | Chemisorption via N atoms and π-electrons | Polymolecular, with a chemisorbed inner layer and a hydrophobic outer layer | Mixed (Anodic and Cathodic) |

| This table summarizes the general corrosion inhibition mechanism for 4H-1,2,4-triazole derivatives. researchgate.netnih.gov |

Catalytic Applications and Metal Complexation

4H-1,2,4-Triazoles as Ligands in Transition Metal Complexes

The 1,2,4-triazole (B32235) moiety is a well-regarded building block in coordination chemistry, capable of acting as a versatile ligand for a wide array of transition metals. isres.orgnih.gov These heterocyclic compounds can coordinate to metal centers through their nitrogen atoms, exhibiting various binding modes. The specific coordination is influenced by the substitution pattern on the triazole ring and the nature of the metal ion. mdpi.com The presence of a substituent at the N4 position, such as the hexadecyl group in 4-Hexadecyl-4H-1,2,4-triazole, does not sterically hinder the common N1-N2 bridging coordination mode, which is crucial for the formation of polynuclear complexes. mdpi.com

The coordination of 1,2,4-triazole derivatives to transition metals can lead to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers. mdpi.comripublication.com The stability of these complexes is often enhanced by the chelation effect, particularly when substituents on the triazole ring carry additional donor atoms. isres.org The electronic properties of the triazole ligand, influenced by its substituents, play a critical role in modulating the catalytic activity of the resulting metal complex.

Homogeneous and Heterogeneous Catalysis

Transition metal complexes incorporating 4H-1,2,4-triazole ligands have demonstrated utility in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complex is dissolved in the same phase as the reactants, often leading to high activity and selectivity. The long hexadecyl chain in this compound would significantly enhance its solubility in nonpolar organic solvents, making it a potentially valuable ligand for catalytic reactions conducted in such media.

For heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which facilitates catalyst separation and recycling. researchgate.net While direct studies on this compound in heterogeneous systems are not available, related triazole-based catalysts have been supported on solid materials like polymers. researchgate.net The long alkyl chain could also be exploited for the immobilization of the catalyst onto solid supports through non-covalent interactions, thereby creating a heterogeneous catalytic system.

Effects of Ligand Topology and Electronics on Catalytic Performance

The catalytic performance of transition metal complexes is intricately linked to the topology and electronic properties of their ligands. The geometry of the coordination sphere around the metal center, dictated by the triazole ligand and any co-ligands, can influence substrate access and the stability of reaction intermediates.

The electronic nature of the 4H-1,2,4-triazole ligand, which can be tuned by substituents, directly impacts the electron density at the metal center. This, in turn, affects the metal's redox potential and its ability to activate substrates. While the hexadecyl group is primarily an electron-donating alkyl chain with a modest electronic effect, its significant steric bulk can play a more dominant role in controlling catalytic selectivity.

Specific Catalytic Transformations

While research specifically detailing the use of this compound in the following catalytic transformations is not apparent, the general applicability of 1,2,4-triazole-metal complexes in these areas provides a strong basis for its potential utility.

Hydrocarbon Oxidation

The oxidation of hydrocarbons is a fundamental and industrially significant chemical transformation. nih.gov Transition metal complexes are often employed as catalysts to facilitate these reactions under milder conditions. While specific examples involving this compound are not documented, metal complexes with nitrogen-containing heterocyclic ligands are known to catalyze various oxidation reactions. The lipophilic nature imparted by the hexadecyl chain could enhance the catalyst's interaction with hydrocarbon substrates, potentially leading to improved catalytic efficiency in oxidation processes.

Oxygen Reduction Reactions (ORR)

The oxygen reduction reaction is a critical process in fuel cells and other energy conversion technologies. nih.gov Researchers have explored the use of metal-organic complexes as cost-effective alternatives to precious metal catalysts for ORR. nih.gov Copper complexes of 3,5-diamino-1,2,4-triazole have shown high activity for oxygen reduction. nih.gov The electronic environment of the metal center, which is crucial for the binding and activation of oxygen, is influenced by the triazole ligand. The specific impact of a 4-hexadecyl substituent on the ORR activity of a triazole-based catalyst would require dedicated experimental investigation.

Aziridination Reactions

Aziridination reactions, which involve the transfer of a nitrene group to an olefin, are a powerful method for synthesizing nitrogen-containing compounds. core.ac.uk Copper complexes bearing tris(triazolyl)methane ligands have been effectively used as catalysts for olefin aziridination. researchgate.netcore.ac.uk The steric and electronic properties of the ligands surrounding the copper center are known to influence the efficiency and selectivity of the aziridination process. The bulky hexadecyl group on a 4H-1,2,4-triazole ligand could potentially influence the stereoselectivity of the aziridination reaction by creating a specific chiral pocket around the metal's active site, although this remains a topic for future research.

Biological Activity Investigations Mechanistic and in Vitro Studies

Antioxidant Properties and Mechanisms

In Vitro Evaluation of Antioxidant Activity (e.g., Lipid Peroxidation Inhibition)

A thorough search of scientific databases and peer-reviewed journals yielded no studies on the in vitro antioxidant activity of 4-Hexadecyl-4H-1,2,4-triazole. Consequently, there is no available data regarding its potential to inhibit lipid peroxidation or exert other antioxidant effects. While various other 1,2,4-triazole (B32235) derivatives have been evaluated for their antioxidant properties, these findings cannot be extrapolated to the specific compound . isres.orgzsmu.edu.uaminia.edu.egnih.govbeilstein-journals.orgzsmu.edu.uanih.govnih.gov

Due to the absence of research, no data tables on the antioxidant activity of this compound can be provided.

Anti-inflammatory Activity

There is currently no scientific literature available that investigates the anti-inflammatory properties of this compound. Although the 1,2,4-triazole scaffold is a component of some molecules studied for their anti-inflammatory potential, specific research on the 4-Hexadecyl derivative has not been published. crpsonline.commdpi.comresearchgate.netmdpi.com

As no studies have been conducted, there are no research findings or data tables to present regarding the anti-inflammatory activity of this compound.

Structure Property and Structure Activity Relationship Sar/spr Studies

Influence of N4-Substituents (e.g., Hexadecyl, Alkyl, Aryl, Heteroaryl) on Electronic and Steric Effects

Steric Effects: The size and conformation of the N4-substituent introduce significant steric hindrance around the triazole core. Theoretical studies on 1,2,4-triazole-derived N-heterocyclic carbenes (NHCs) have quantified these steric properties using the percent buried volume (%Vbur), a descriptor that calculates the percentage of a sphere around a metal center that is occupied by a given ligand. For instance, increasing the bulk of the N4-substituent from an isopropyl group (%Vbur = 27.7) to a much larger 2,6-diisopropylphenyl group (%Vbur = 38.4) demonstrates a substantial increase in steric demand. scispace.com While a hexadecyl group is a long, flexible alkyl chain rather than a bulky aromatic group, its length and potential for conformational folding can also create a significant steric field. In the context of biological activity, excessive steric bulk at the N4 position can be detrimental. For example, studies on certain N-Mannich bases have shown that compounds with a bulky isopropyl group at the N4 position of the 1,2,4-triazole (B32235) were less active as cytotoxic agents compared to their methyl and phenyl analogs, suggesting that a large alkyl group may not be favored for this specific activity. nih.gov

Electronic Effects: The electronic nature of the N4-substituent modulates the electron density of the entire triazole ring system. Alkyl groups, such as the hexadecyl chain, are generally considered electron-donating through an inductive effect. In contrast, aryl or heteroaryl substituents can exert both inductive and resonance effects, which can be either electron-donating or electron-withdrawing depending on the specific groups attached to the aromatic ring. These electronic modifications influence the molecule's reactivity, stability, and ability to participate in intermolecular interactions like hydrogen bonding and π-π stacking. For instance, the properties of tunable aryl alkyl ionic liquids (TAAILs) based on 1,2,4-triazolium salts can be systematically altered by the electronic effects of substituents on an aryl ring. researchgate.net The presence of an aromatic ring at the N-4 position has been observed to enhance the cytotoxic effect of certain triazole derivatives on specific cancer cell lines. nih.gov Furthermore, theoretical studies have been employed to analyze the partial atomic charge distribution, quantitatively assessing how different substituents affect electron density across the molecule. nih.gov

Table 1: Influence of N4-Substituent on Steric Hindrance in 1,2,4-Triazole-Derived N-Heterocyclic Carbenes

| N4-Substituent | Percent Buried Volume (%Vbur) | Reference |

|---|---|---|

| Isopropyl | 27.7 | scispace.com |

| Benzyl | 29.7 | scispace.com |

| 1-Naphthyl | 29.7 | scispace.com |

| Mesityl | 31.1 | scispace.com |

| Phenyl | 31.3 | scispace.com |

| 2,6-diisopropylphenyl | 38.4 | scispace.com |

Impact of Substituents on Luminescence and Nonlinear Optical (NLO) Properties

Substituents on the 1,2,4-triazole ring are instrumental in defining the photophysical characteristics of these compounds, including their luminescence and potential for nonlinear optical (NLO) applications. The 4H-1,2,4-triazole core serves as a valuable building block for creating materials with interesting optical properties.

Research into 4-alkyl-3,5-bis(aryl)-4H-1,2,4-triazoles has demonstrated that these molecules can exhibit excellent luminescence. nih.gov The length of the alkyl chain at the N4 position can influence the synthesis yield and potentially the photophysical properties. For instance, in one study, compounds with ethyl or propyl groups at the N4 position were generally synthesized in slightly higher yields than their counterparts with longer butyl or hexyl substituents. nih.gov This suggests that while the long hexadecyl chain is synthetically accessible, optimizing reaction conditions may be necessary. The luminescence in these systems often arises from extended π-conjugated frameworks, where the triazole ring is connected to aromatic or heteroaromatic units.

The specific nature of the substituents attached to the triazole core dictates the emission and absorption wavelengths, quantum yields, and fluorescence lifetimes. The introduction of different aryl groups via Suzuki cross-coupling reactions onto a 4-alkyl-4H-1,2,4-triazole scaffold allows for the systematic tuning of these luminescent properties. nih.gov While detailed studies on the NLO properties of 4-hexadecyl-4H-1,2,4-triazole are not extensively documented in the provided context, the general principles of molecular engineering for NLO materials can be applied. NLO properties typically arise from molecules with a significant difference in electron distribution between the ground and excited states, often found in donor-acceptor π-conjugated systems. By selecting appropriate electron-donating and electron-accepting substituents on the triazole framework, it is possible to design molecules with large hyperpolarizabilities, which are a prerequisite for NLO activity. The 1,2,4-triazole ring can act as either an electron-accepting or -donating component, depending on the other groups present in the molecule, making it a versatile component for NLO chromophores.

Table 2: Synthesis Yields of 4-Alkyl-4H-1,2,4-triazole Derivatives

| N4-Alkyl Group | General Yield Range (%) | Reference |

|---|---|---|

| Ethyl | 61–99 | nih.gov |

| Propyl | 52–99 | nih.gov |

| Butyl | 49–98 | nih.gov |

| Hexyl | 37–93 | nih.gov |

Correlation Between Structural Modifications and Biological Activity Profiles

The biological activity of 1,2,4-triazole derivatives is highly dependent on their substitution pattern. The greatest impact on the physicochemical properties and biological profile is often exerted by the group attached to the nitrogen atom at the 4th position. nih.gov The hexadecyl group, a long lipophilic chain, can significantly influence how the molecule interacts with biological membranes and protein targets.

Structure-activity relationship (SAR) studies have revealed that the nature of the N4-substituent is critical for various activities, including anticancer and antimicrobial effects. For instance, in a series of potential anticancer agents, it was observed that the cytotoxicity was primarily dependent on the substitution at the N4 position of the 1,2,4-triazole ring. nih.gov In that specific study, compounds bearing a bulky isopropyl group were less active than their methyl and phenyl counterparts, indicating a sensitivity to steric bulk at this position. nih.gov Conversely, the presence of an aromatic ring at N-4 enhanced the cytotoxic effect on certain cell lines. nih.gov This highlights a clear correlation where both steric and electronic factors of the N4-substituent dictate the biological outcome.

Table 3: Effect of N4-Substituent on Cytotoxicity of certain 1,2,4-Triazole Derivatives

| N4-Substituent | Relative Cytotoxic Activity | Observation | Reference |

|---|---|---|---|

| Isopropyl | Less Active | Bulky alkyl group may not be favored. | nih.gov |

| Methyl | More Active | Smaller alkyl group is tolerated. | nih.gov |

| Phenyl | More Active | Aromatic ring can enhance cytotoxic effects. | nih.gov |

Role of Conjugated Systems and Fused Rings on Properties

Incorporating 1,2,4-triazole moieties into larger conjugated systems or fusing them with other rings is a powerful strategy for creating advanced materials and potent bioactive molecules. Such structural extensions significantly alter the electronic and photophysical properties of the parent triazole.

When the 4-alkyl-4H-1,2,4-triazole core is linked to fused bicyclic or tricyclic aromatic and heteroaromatic systems, the resulting molecules often exhibit strong luminescence. researchgate.net The extended π-conjugation allows for efficient absorption and emission of light, with the specific properties being tunable based on the nature of the fused ring system. The triazole ring in these structures acts as a key linker and electronic modulator within the conjugated framework. These fluorescent compounds have potential applications in biomedical science, including cell imaging and biosensing. researchgate.net

From a biological activity perspective, fusing the triazole ring with other heterocyclic systems can lead to novel scaffolds with enhanced potency and selectivity. The resulting fused-ring system has a more rigid conformation, which can lead to more specific binding with biological targets. The chemical industry has shown significant interest in the synthesis of both simple and fused triazole systems due to their wide-ranging applications, including as herbicides and in pharmaceuticals. researchgate.net The stability of the triazole nucleus, a result of its aromaticity, makes it a reliable building block for constructing these more complex, conjugated, and fused structures. researchgate.net The electronic properties of these larger systems are governed by the degree of delocalization across the entire molecule, which is a function of the specific rings and linkers involved.

Future Research Directions and Potential Academic Contributions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While methods for the synthesis of 4-alkyl-4H-1,2,4-triazoles exist, future research should focus on developing more efficient and selective synthetic pathways specifically for 4-Hexadecyl-4H-1,2,4-triazole. nih.gov Current multi-step syntheses can be time-consuming and may result in modest yields. nih.gov Exploring one-pot synthesis methodologies could significantly improve efficiency. mdpi.com Furthermore, the use of microwave-assisted organic synthesis (MAOS) has shown promise in accelerating reaction times and increasing yields for other triazole derivatives and could be adapted for this specific compound. nih.govnih.gov

Future investigations could also explore greener synthetic routes, minimizing the use of hazardous reagents and solvents. The development of catalytic methods, for instance, could offer higher selectivity and reduce waste. A comparative analysis of different synthetic approaches, as outlined in the table below, could guide future optimization efforts.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Multi-step Synthesis | Well-established for similar compounds. | Lower overall yield, more time-consuming. |

| One-Pot Synthesis | Increased efficiency, reduced waste. mdpi.com | Optimization of reaction conditions can be complex. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields. nih.govnih.gov | Requires specialized equipment. |

| Catalytic Methods | High selectivity, environmentally friendly. | Catalyst development and optimization needed. |

Exploration of Advanced Material Applications for this compound

The amphiphilic nature of this compound makes it a compelling candidate for various advanced material applications. The electron-deficient triazole ring suggests potential for use in electronic and optoelectronic devices. researchgate.netresearchgate.net Research into the luminescent properties of this compound and its derivatives could lead to the development of novel organic light-emitting diodes (OLEDs). nih.gov

The long hexadecyl chain imparts hydrophobicity, which is a desirable characteristic for corrosion inhibitors. Future studies could involve synthesizing and evaluating a series of long-chain 4-alkyl-4H-1,2,4-triazoles to understand the structure-property relationships governing their corrosion inhibition efficiency. Additionally, the surface-active properties endowed by the long alkyl chain suggest potential applications as surfactants and in the formation of self-assembled monolayers.

Deeper Mechanistic Studies of Biological Activities at a Molecular Level

Derivatives of 1,2,4-triazole (B32235) are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties. chemmethod.comresearchgate.netmdpi.comnih.gov The lipophilic hexadecyl chain in this compound could enhance its bioavailability and ability to cross cell membranes, potentially leading to more potent biological effects.

Future research should focus on systematic in vitro and in vivo screening of this compound against a panel of pathogens and cancer cell lines. For promising activities, detailed mechanistic studies at the molecular level are crucial. This would involve identifying the specific cellular targets and pathways through which the compound exerts its effects. Techniques such as molecular docking could be employed to predict and understand the interactions between this compound and its biological targets. nih.gov

Design of Next-Generation Catalysts Incorporating Triazole Ligands

The nitrogen atoms in the 1,2,4-triazole ring can act as ligands, coordinating with metal ions to form catalysts. The specific properties of the this compound ligand, particularly the steric and electronic effects of the hexadecyl group, could be harnessed to design next-generation catalysts with enhanced activity and selectivity.

For instance, incorporating this ligand into catalysts for cross-coupling reactions, such as the Suzuki coupling, could be explored. nih.govmdpi.com The long alkyl chain might also be advantageous in phase-transfer catalysis or in creating catalysts that are soluble in nonpolar solvents. Future work in this area would involve the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic performance in various organic transformations. The development of bifunctional catalysts, such as those combining triazoles with heteropoly acids, also presents a promising research direction for applications like biodiesel production. mdpi.com

Computational Design and Prediction of Novel 4H-1,2,4-Triazole Derivatives with Tuned Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties, which can significantly accelerate the research and development process. acs.orgresearchgate.net Future research should leverage these in silico techniques to design and predict the properties of novel derivatives of this compound.

By systematically modifying the substituents on the triazole ring and analyzing the resulting changes in electronic structure, lipophilicity, and steric profile, it is possible to create virtual libraries of compounds with tuned properties for specific applications. For example, computational models could be used to predict the binding affinities of new derivatives to biological targets or to estimate their performance as corrosion inhibitors or electronic materials. The most promising candidates identified through these computational screens can then be prioritized for synthesis and experimental validation.

Investigation of Supramolecular Architectures and Self-Assembly Processes

The amphiphilic character of this compound makes it an ideal building block for the construction of supramolecular architectures through self-assembly processes. nih.govrsc.orgnsf.gov The non-covalent interactions, such as hydrogen bonding and van der Waals forces, involving the triazole ring and the hexadecyl chain can drive the formation of well-ordered structures like micelles, vesicles, liquid crystals, and organogels.

Future research in this area should focus on a detailed investigation of the self-assembly behavior of this compound in different solvents and under various conditions. Characterization of the resulting supramolecular structures using techniques like X-ray diffraction, electron microscopy, and spectroscopy will provide insights into the principles governing their formation. The ability to control the self-assembly process could lead to the development of novel "smart" materials with applications in drug delivery, sensing, and nanotechnology. The formation of coordination polymers by reacting this compound with metal ions also represents a promising avenue for creating new materials with interesting photoluminescent and electronic properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.